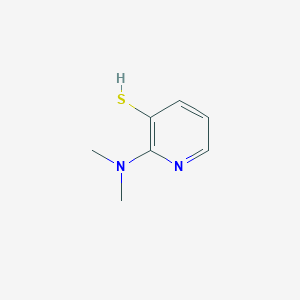
2-(Dimethylamino)pyridine-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)pyridine-3-thiol is a heterocyclic organic compound that features a pyridine ring substituted with a dimethylamino group at the 2-position and a thiol group at the 3-position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)pyridine-3-thiol typically involves the nucleophilic substitution of a halogenated pyridine derivative with a thiol group. One common method involves the reaction of 2,3,5,6-tetrachloropyridine with a thiol reagent in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like acetone at low temperatures to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize packed columns and catalysts to facilitate the reaction under controlled conditions, minimizing waste and improving safety .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Dimethylamino)pyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring positions.
Complexation: It can form complexes with metal ions, which are useful in catalysis and material science.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides, often in the presence of a base like sodium hydride.
Complexation: Metal salts such as palladium or platinum salts are used to form coordination complexes.
Major Products:
Disulfides: Formed from the oxidation of the thiol group.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Metal Complexes: Formed through coordination with metal ions.
Applications De Recherche Scientifique
2-(Dimethylamino)pyridine-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer chemistry
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)pyridine-3-thiol involves its ability to interact with various molecular targets through its thiol and dimethylamino groups. The thiol group can form covalent bonds with electrophilic centers, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These properties enable the compound to modulate enzyme activity, disrupt protein-protein interactions, and form stable complexes with metal ions .
Comparaison Avec Des Composés Similaires
2-Aminopyridine: Lacks the thiol group, making it less reactive in certain nucleophilic substitution reactions.
3-Mercaptopyridine: Lacks the dimethylamino group, affecting its solubility and reactivity.
2-(Dimethylamino)pyridine: Lacks the thiol group, limiting its ability to form disulfides and metal complexes
Uniqueness: 2-(Dimethylamino)pyridine-3-thiol is unique due to the presence of both the dimethylamino and thiol groups, which confer distinct reactivity and versatility in chemical synthesis and applications. This dual functionality allows it to participate in a broader range of reactions and form more diverse products compared to its analogs .
Propriétés
Formule moléculaire |
C7H10N2S |
|---|---|
Poids moléculaire |
154.24 g/mol |
Nom IUPAC |
2-(dimethylamino)pyridine-3-thiol |
InChI |
InChI=1S/C7H10N2S/c1-9(2)7-6(10)4-3-5-8-7/h3-5,10H,1-2H3 |
Clé InChI |
GNFLAPCNSBEYOI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CC=N1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


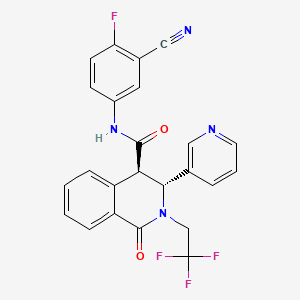

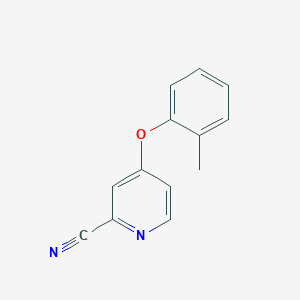

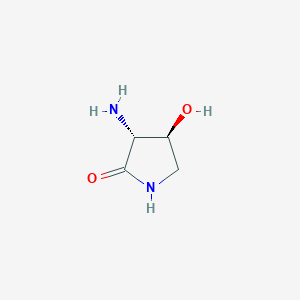
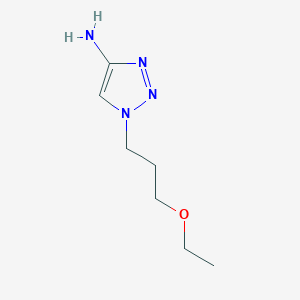
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13479396.png)
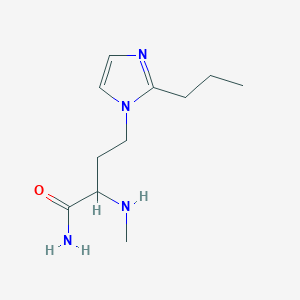

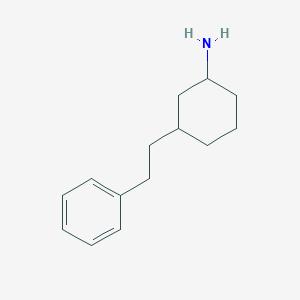
![2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13479406.png)
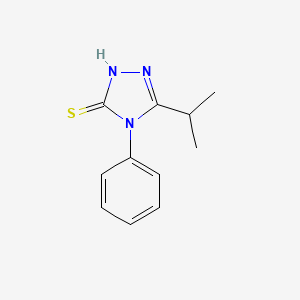
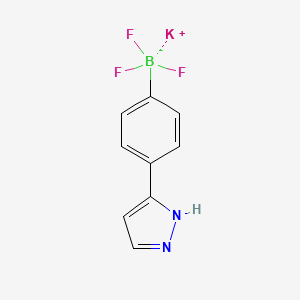
![1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13479433.png)
